1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one
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Overview
Description
1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopropyl group, a trifluoromethyl-substituted pyrimidine ring, and a piperidinyl-pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the cyclopropylamine, which undergoes a series of reactions to introduce the pyrimidine and piperidinyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of specific functional groups with new substituents.
Scientific Research Applications
1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-3-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrrolidin-2-one: This compound itself serves as a reference point for comparison.
Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.
Piperidinyl-Pyrrolidinone Compounds: Molecules with similar piperidinyl-pyrrolidinone moieties but varying functional groups.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
1-cyclopropyl-3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N4O2/c18-17(19,20)14-3-7-21-16(22-14)26-12-4-8-23(9-5-12)13-6-10-24(15(13)25)11-1-2-11/h3,7,11-13H,1-2,4-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZKMUBTVPRMCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)N3CCC(CC3)OC4=NC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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